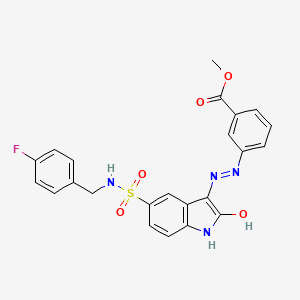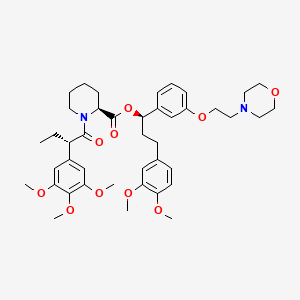![molecular formula C19H12O4 B560502 2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one CAS No. 1416230-65-3](/img/structure/B560502.png)
2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inhibitors of IgE production, lipopolysaccharide (LPS)-induced pro-inflammatory mediator release, and COX2 expression; High Quality Biochemicals for Research Uses
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis and Conformational Analysis : The compound has been used in the synthesis of novel tetrazole-containing macrocycles. These macrocycles demonstrated diverse conformations in their crystalline state, highlighting the compound's role in forming structurally complex molecules (Zubarev et al., 2001).
Structural Characterization : Investigations into similar complex structures, such as the endo-endo-syn Diels–Alder Diadduct of Tetrachlorodimethoxycyclopentadiene with 1,6‐Dioxacyclodeca‐3,8‐diene, have been conducted to understand the conformational aspects of such compounds. These studies provide insights into the structural dynamics and potential applications of related chemical entities (Garcia & Fronczek, 1995).
Chemical Reactions and Properties
Intramolecular Oxygen Migration : Research on reactions such as the bromination of 3,10-epoxycyclo[10.2.2.02,11.04,9]hexadeca-4,6,8,13-tetraene highlighted the phenomenon of intramolecular oxygen migration. This study showcases the intricate chemical behaviors and reaction pathways of similar complex compounds (Menzek & Altundas, 2006).
Macrocyclic Chemistry : The compound has been explored in the context of macrocyclic chemistry, as seen in the study of 2,4‐Dioxo‐1,5‐benzodiazepino‐15‐crown‐3. The research on macrocycles containing similar structures aids in understanding the potential applications in areas like host-guest chemistry and molecular recognition (Alaoui et al., 2007).
Biomedical Research
Neuroprotective Potential : Polycyclic compounds like NGP1‐01, derived from structures similar to the compound , have been investigated for their neuroprotective properties, particularly as voltage‐gated calcium channel blockers. This highlights the potential biomedical applications of such complex structures in treating neurodegenerative diseases (Young et al., 2016).
Antioxidative and Anti-inflammatory Activities : Oxygenated heterocyclic metabolites from natural sources, structurally related to the compound, have shown significant antioxidative and anti-inflammatory properties. These findings suggest potential therapeutic applications of such compounds in pharmaceuticals (Chakraborty & Raola, 2018).
Antihypertensive Properties : O-heterocyclic analogues similar to the compound have been identified with angiotensin converting enzyme inhibitory potential, suggesting their use in antihypertensive treatments. These compounds' biological activities highlight their potential in developing natural antihypertensive therapies (Maneesh & Chakraborty, 2018).
Propiedades
Número CAS |
1416230-65-3 |
|---|---|
Nombre del producto |
2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one |
Fórmula molecular |
C19H12O4 |
Peso molecular |
304.301 |
InChI |
InChI=1S/C19H12O4/c20-17-13-7-3-4-8-14(13)19(22)18(17,21)15-9-11-5-1-2-6-12(11)10-16(15)23-19/h1-10,21-22H |
Clave InChI |
RVFOUDDAWFYGGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4(C(=O)C5=CC=CC=C5C4(O3)O)O |
Sinónimos |
4b,11b-Dihydroxy-4b,11b-dihydro-12H-indeno[1,2-b]naphtho[2,3-d]furan-12-one |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid;hydrochloride](/img/structure/B560420.png)
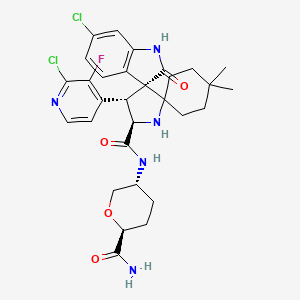
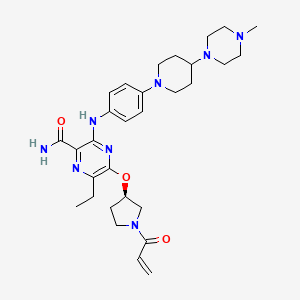
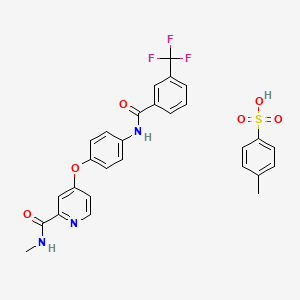
![[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide](/img/structure/B560427.png)
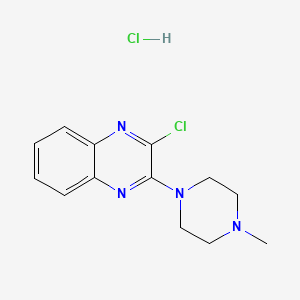
![2-[(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino]ethanol hydrobromide](/img/structure/B560431.png)
![4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol](/img/structure/B560432.png)
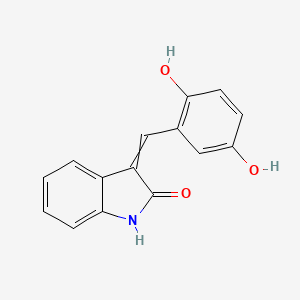
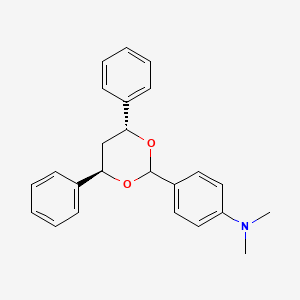
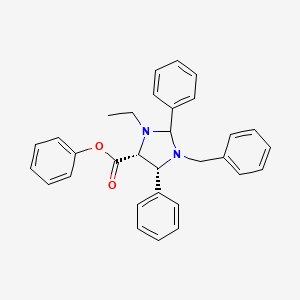
![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one](/img/structure/B560439.png)
